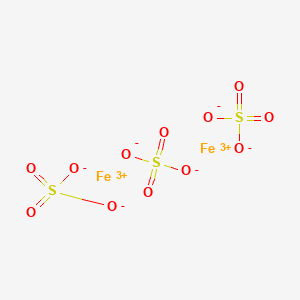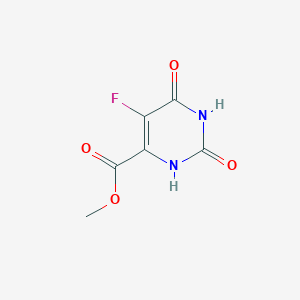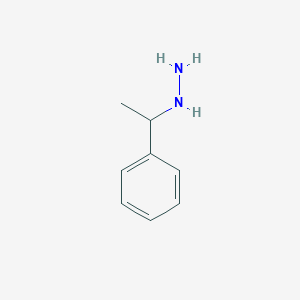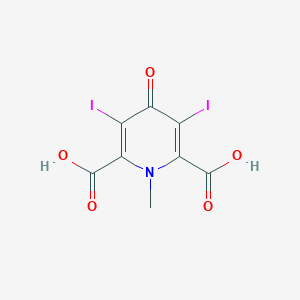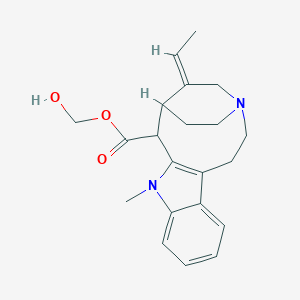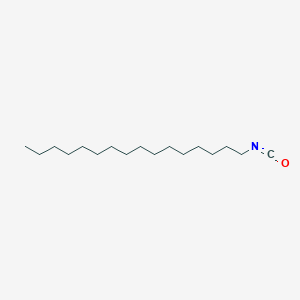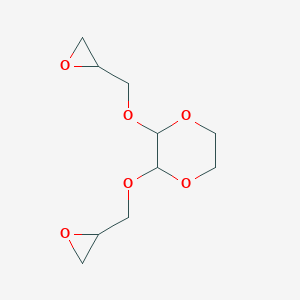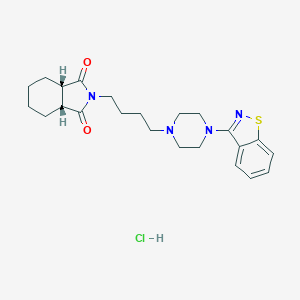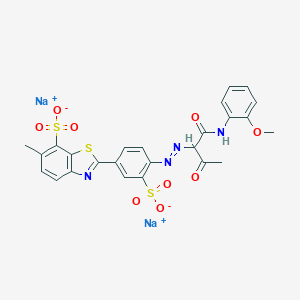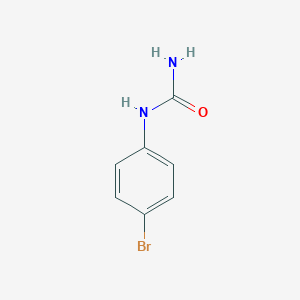
N-(4-bromophenyl)urea
Übersicht
Beschreibung
N-(4-bromophenyl)urea is a chemical compound that can be considered as a derivative of urea where one of the hydrogen atoms is replaced by a 4-bromophenyl group. This structural modification can potentially alter the physical, chemical, and biological properties of the molecule compared to urea itself.
Synthesis Analysis
The synthesis of N-(4-bromophenyl)urea derivatives can be achieved through various chemical pathways. For instance, the synthesis of a related compound, N-(4-Chloro-3-trifluoromethylphenyl)-N'-(4-bromophenyl)urea, was reported to be synthesized from 4-chloro-3-trifluoromethylaniline and triphosgene, followed by a reaction with 4-bromoaniline, yielding the product in about 75% overall yield and 99.8% purity . This method could potentially be adapted for the synthesis of N-(4-bromophenyl)urea by using appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of N-(4-bromophenyl)urea and its derivatives can be characterized by various spectroscopic and crystallographic techniques. For example, the crystal structure of a related compound, N-p-Bromophenyl-N'-(2-chlorobenzoyl)urea, shows that the bromophenyl and chlorophenyl groups are positioned in cis and trans configurations across the C-N bonds relative to the urea carbonyl oxygen atom . This information can provide insights into the molecular geometry and potential intermolecular interactions of N-(4-bromophenyl)urea.
Chemical Reactions Analysis
N-(4-bromophenyl)urea can participate in various chemical reactions due to the presence of reactive functional groups. The bromophenyl moiety, for instance, can undergo further chemical transformations such as coupling reactions or nucleophilic substitutions. The urea portion of the molecule can engage in hydrogen bonding, which can influence the reactivity and interaction with other molecules, as seen in the formation of dimers via intermolecular hydrogen bonds in related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(4-bromophenyl)urea can be deduced from studies on similar compounds. For example, the phase diagram of a urea-4-bromo-2-nitroaniline system indicates the presence of a miscibility gap and the formation of eutectic and monotectic compositions, which can inform on the solubility and melting behavior of N-(4-bromophenyl)urea . Additionally, the interaction of urea derivatives with dyes like bromophenol blue can be used to study the denaturation of proteins, suggesting that N-(4-bromophenyl)urea could potentially interact with biomolecules in a similar manner .
Wissenschaftliche Forschungsanwendungen
Application in Organic Chemistry and Biochemistry
“N-(4-bromophenyl)urea” has been used in the synthesis of novel compounds, which belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes . These compounds contain an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety .
Method of Application
The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . Their purities were verified by reversed-phase HPLC .
Results or Outcomes
The new compounds were tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus . In silico studies were performed concerning the potential antimicrobial effect and toxicity . The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one for developing novel antimicrobial agents to fight Gram-positive pathogens, and particularly Enterococcus faecium biofilm-associated infections .
Application in Crystallography
“N-(4-Bromo-phen-yl)urea” has been studied in the field of crystallography .
Method of Application
The crystal assembly is stabilized by N—H O hydrogen bonds between all NH protons as conventional hydrogen bond donors and the C=O oxygen as a trifurcated hydrogen-bond acceptor .
Results or Outcomes
In the title compound, C7H7BrN2O, both the urea moiety and the benzene ring are essentially planar but are rotated with respect to each other by a dihedral angle of 47.8 (1)° . Both the overall molecular geometry and the crystal packing of the title compound are very similar to those of N-phenyl-urea .
Application in Green Chemistry
“N-(4-bromophenyl)urea” has been used in the development of a practically simple, catalyst-free, and scalable synthesis of N-substituted ureas .
Method of Application
This method involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent .
Results or Outcomes
The developed methodology was found to be suitable for gram-scale synthesis of molecules having commercial application in large volumes . The identified reaction conditions were found to promote a unique substrate selectivity from a mixture of two amines .
Application in Pharmaceutical Industry
“N-(4-bromophenyl)urea” derivatives have direct applications as pharmaceutical agents .
Method of Application
The most common method for the synthesis of N-substituted ureas involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of corresponding amine with phosgene .
Results or Outcomes
This method is not environment friendly nor safe, but still one of the few methods which is assertively being used .
Application in Agrochemical Industry
“N-(4-bromophenyl)urea” derivatives have direct applications as agrochemicals .
Method of Application
The synthesis of N-substituted ureas involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of corresponding amine with phosgene .
Results or Outcomes
Despite the environmental concerns, this method is still widely used due to its effectiveness .
Eigenschaften
IUPAC Name |
(4-bromophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQUUCXMPUNRLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173337 | |
| Record name | N-(4-Bromophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)urea | |
CAS RN |
1967-25-5 | |
| Record name | N-(4-Bromophenyl)urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001967255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Bromophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-bromophenyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(4-BROMOPHENYL)UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4K2D5WZSI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



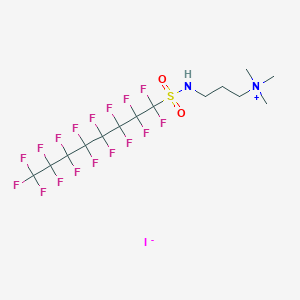
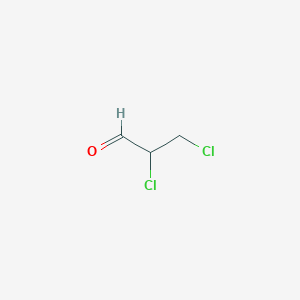
![tert-butyl N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate](/img/structure/B154344.png)
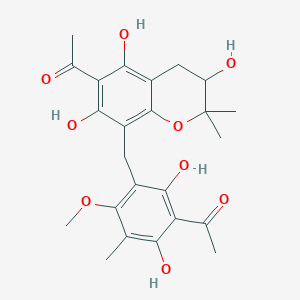
![Hexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B154347.png)
